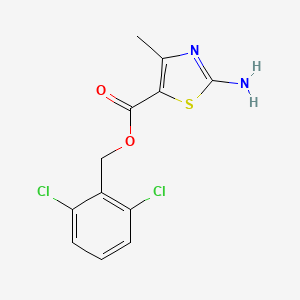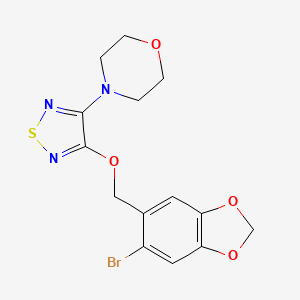![molecular formula C19H26N4O2S B4315341 4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4315341.png)
4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Overview
Description
4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is an organic compound known for its multifaceted chemical properties. This molecule belongs to the class of pyrazolo-thiazepines, which have been explored for their biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one typically involves the following steps:
Formation of Intermediate Compounds: : Starting with a substituted phenylhydrazine and a thiourea derivative, an intermediate hydrazino-thiazepine is formed.
Cyclization: : The intermediate undergoes a cyclization reaction, often facilitated by acidic or basic conditions, to form the core pyrazolo-thiazepine structure.
Functional Group Modifications: : Introduction of the dimethylamino group and ethylpropyl group are achieved through nucleophilic substitution reactions.
Hydroxylation: : The hydroxyl group is introduced via oxidation reactions, often using reagents such as hydrogen peroxide or an organic peracid.
Industrial Production Methods
Industrial production of this compound may scale up the aforementioned synthesis route, with optimizations to increase yield and purity. Typical industrial methods might involve continuous flow synthesis, use of catalytic systems, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group can be oxidized to form a ketone derivative, altering the molecule's biological activity.
Reduction: : The compound can undergo reduction reactions to remove oxygen-containing functional groups.
Substitution: : The phenyl ring's dimethylamino group can participate in electrophilic aromatic substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
Oxidation Products: : Ketone derivatives, carboxylic acids.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halogenated compounds, nitro derivatives.
Scientific Research Applications
4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one has a broad range of applications in scientific research:
Chemistry: : Used as a reagent in synthetic organic chemistry for constructing complex molecules.
Biology: : Investigated for its potential as a bioactive molecule, displaying antiviral, antibacterial, and anticancer properties.
Medicine: : Explored for its potential therapeutic uses, particularly in the development of new drugs for treating various diseases.
Industry: : Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors:
Molecular Targets: : Kinases, proteases, and G-protein-coupled receptors (GPCRs).
Pathways Involved: : Modulation of signaling pathways such as MAPK/ERK and PI3K/AKT, which are crucial for cell growth and survival.
Comparison with Similar Compounds
When compared with other pyrazolo-thiazepine derivatives, 4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Similar Compounds Include:
4-[4-(methylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
4-[4-(ethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
4-[4-(dimethylamino)phenyl]-1-(1-propylbutyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-1-pentan-3-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-5-13(6-2)23-18-16(19(25)21-23)17(26-11-15(24)20-18)12-7-9-14(10-8-12)22(3)4/h7-10,13,17H,5-6,11H2,1-4H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVAXHIRBRCPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)N(C)C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-METHYL-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-PHENYLACETAMIDE](/img/structure/B4315264.png)
![N-(4-acetylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B4315270.png)
![N-[1-(ADAMANTAN-1-YL)PROPYL]-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B4315278.png)
![N-(4-(5-CHLORO-2-METHOXYANILINO)-6-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE](/img/structure/B4315286.png)
![2-({4-METHYL-5-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B4315298.png)
![N-{4-amino-6-[({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B4315304.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine](/img/structure/B4315311.png)

![2,4-DICHLOROBENZYL {4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL} SULFIDE](/img/structure/B4315323.png)
![1-pentan-2-yl-4-phenyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione](/img/structure/B4315328.png)
![4-(4-FLUOROPHENYL)-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4315336.png)
![4-(4-fluorophenyl)-3-hydroxy-1-(pentan-3-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4315349.png)
![4-[4-(2-PYRIDYL)PIPERAZINO][1,2,4]TRIAZOLO[4,3-A]QUINOXALINE](/img/structure/B4315359.png)
